molecular formula C19H16Cl2N2O4 B4216215 (2,4-dichlorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate

(2,4-dichlorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4216215
M. Wt: 407.2 g/mol
InChI Key: WQHRMFIWSJFVEN-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorobenzyl group, a benzoylamino group, and a pyrrolidine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with a suitable amine to form the benzoylamino derivative. The final step involves the cyclization of the intermediate to form the pyrrolidine ring under controlled conditions, often using a strong base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2,4-Dichlorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,4-dichlorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4/c20-15-7-6-13(16(21)9-15)11-27-19(26)14-8-17(24)23(10-14)22-18(25)12-4-2-1-3-5-12/h1-7,9,14H,8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHRMFIWSJFVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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